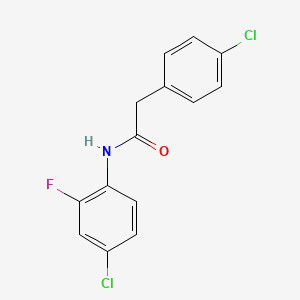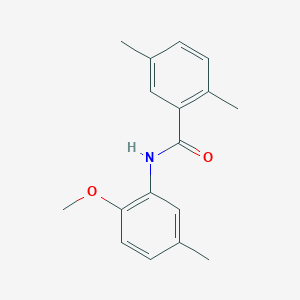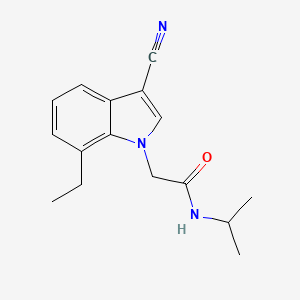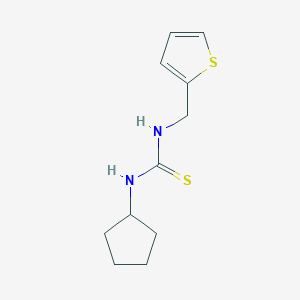![molecular formula C20H15N3O2 B5878540 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BF-168, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BF-168 is a potent inhibitor of a family of proteins known as bromodomains, which play critical roles in the regulation of gene expression.
Mechanism of Action
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide inhibits the growth of a number of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In vivo studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can inhibit tumor growth in mouse models of leukemia and lymphoma.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its potency as a bromodomain inhibitor. It has been shown to be more potent than other bromodomain inhibitors currently in use. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research involving N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of more potent and selective bromodomain inhibitors that could be used in the treatment of cancer and other diseases. Another area of interest is the study of the effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide on other proteins and pathways involved in gene expression. Finally, there is interest in the development of new methods for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide and other bromodomain inhibitors.
Synthesis Methods
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1H-benzimidazole with 4-bromoaniline to form the intermediate 4-(1H-benzimidazol-2-yl)aniline. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride to form the final product, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied in recent years due to its potential therapeutic applications. It has been shown to be a potent inhibitor of bromodomains, which play critical roles in the regulation of gene expression. Specifically, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of the bromodomain-containing protein BRD4, which is involved in the regulation of cell proliferation and survival.
properties
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKWTYRJQOSHV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-furan-2-yl-acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)



